{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
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Overview
Description
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxycarbonyl group, a cyclopropyl-amino group, and a pyrrolidin-1-yl-acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate under basic conditions.
Cyclopropyl-amino group introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyrrolidin-1-yl-acetic acid formation: The final step involves the coupling of the protected amine with pyrrolidin-1-yl-acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl-amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the cyclopropyl-amino group can modulate the compound’s reactivity and stability. The pyrrolidin-1-yl-acetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid}: Similar structure but with a cyclohexyl group instead of a pyrrolidinyl group.
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-cyclohexyl}-acetic acid: Similar structure but with a cyclohexyl group instead of a pyrrolidinyl group.
Uniqueness
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to its combination of a benzyloxycarbonyl group, a cyclopropyl-amino group, and a pyrrolidin-1-yl-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(19)11-20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCVUMILXBWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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